2-(1H-imidazol-1-yl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-7(5-8-1)11-4-3-9-6-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMRJUXSGKZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 2 1h Imidazol 1 Yl Pyrazine Ligands
Ligand Design Principles and Coordination Modes
The unique structural arrangement of 2-(1H-imidazol-1-yl)pyrazine, featuring two distinct N-heterocyclic rings, imparts a rich and varied coordination chemistry. The presence of multiple potential donor sites allows for a range of binding modes, which can be strategically exploited in the design of metal complexes with specific topologies and properties.
N-Donor Atom Coordination Sites of Imidazole (B134444) and Pyrazine (B50134) Moieties
The this compound ligand possesses three potential nitrogen donor atoms for coordination to metal centers. The pyrazine ring offers two nitrogen atoms at the 1- and 4-positions, while the imidazole ring provides a pyridine-type nitrogen atom at the 3-position. The nitrogen atom at the 1-position of the imidazole ring is typically involved in the linkage to the pyrazine ring and is thus generally not available for coordination.
Coordination of metal ions can occur at either the pyrazine or the imidazole nitrogen atoms, or simultaneously at both. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in elucidating the coordination sites. For instance, a shift in the characteristic vibrational frequencies of the pyrazine or imidazole rings in the IR spectrum of a metal complex compared to the free ligand can indicate the involvement of that ring in coordination.
Bidentate and Multidentate Ligand Architectures
The spatial arrangement of the nitrogen donor atoms in this compound allows it to function as a versatile bridging ligand, facilitating the formation of various coordination architectures. While it can act as a monodentate ligand, coordinating through a single nitrogen atom, its most common role is that of a bidentate or multidentate linker.
In a bidentate bridging mode, the ligand can connect two metal centers, with one nitrogen from the pyrazine ring and one from the imidazole ring coordinating to different metal ions. This bridging capability is fundamental to the construction of dinuclear and polynuclear complexes, including coordination polymers and metal-organic frameworks (MOFs). The length and flexibility of the this compound ligand allow for the formation of a variety of network topologies, from simple one-dimensional chains to more complex two- and three-dimensional structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
Complexes with Transition Metals (e.g., Ru(II/III), Fe(II), Cu(I/II), Ag(I), Au(I), Cd(II), Zn(II), Th(IV))
The this compound ligand has been shown to form stable complexes with a wide variety of transition metals. The electronic and steric properties of the metal ion play a crucial role in determining the geometry and nuclearity of the resulting complex.
While this compound is often utilized as a bridging ligand, it can also form mononuclear complexes where one or more ligand molecules coordinate to a single metal center. In such cases, the ligand typically acts in a chelating or monodentate fashion, with other ligands completing the coordination sphere of the metal. For instance, in related pyrazine-amide complexes of Ru(II), the ligand can act as a bidentate chelate, forming a stable five-membered ring with the metal ion.
Table 1: Selected Mononuclear Complexes with Related Pyrazine/Imidazole Ligands
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Ru(II) | [Ru(L)(p-cymene)Cl] (L = N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide) | Pseudo-octahedral | nih.gov |
| Cu(I) | [Cu(PPh₃)₂(N^N)]BF₄ (N^N = 2-(5-phenyl-1H-pyrazol-3-yl)pyridine) | Distorted tetrahedral | nih.gov |
This table presents data for structurally similar ligands due to the limited availability of specific data for this compound.
The ability of this compound to act as a bridging ligand is central to the formation of dinuclear and polynuclear architectures. In these structures, the ligand spans between two or more metal centers, leading to the formation of extended networks.
For example, pyrazine and its derivatives are well-known for their ability to bridge copper(II) ions, forming one-dimensional chains. rsc.org Similarly, silver(I) complexes with pyrazine-containing ligands have been shown to form coordination polymers. The structural diversity of these polynuclear complexes is vast, with the final architecture being dependent on factors such as the metal-to-ligand ratio, the counter-ion, and the solvent system used during synthesis.
Table 2: Selected Dinuclear and Polynuclear Complexes with Related Pyrazine/Imidazole Ligands
| Metal Ion | Complex Formula | Structural Motif | Reference |
|---|---|---|---|
| Cu(II) | [{Cu(hfac)₂}₂(μ-tetramethylpyrazine)] | Dinuclear | rsc.org |
| Ag(I) | [{PdAg₂(dmpz)₄}₂] (Hdmpz = 3,5-dimethylpyrazole) | Polynuclear cluster | rsc.org |
| Zn(II) | [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] | Dinuclear | inorgchemres.org |
This table presents data for structurally similar ligands due to the limited availability of specific data for this compound.
The coordination chemistry of this compound continues to be an active area of research, with the potential for the discovery of new complexes with interesting structural, magnetic, and photophysical properties. The versatility of this ligand as a building block in crystal engineering makes it a valuable tool for the design of novel functional materials.
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The assembly of metal ions with this compound ligands frequently results in the formation of extended network structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). The dimensionality and topology of these frameworks are influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of counter-anions or solvent molecules.
The this compound ligand can bridge metal centers to form one-dimensional (1D) chains. In these structures, the ligand typically acts as a bidentate linker, coordinating to two different metal ions through its imidazole and pyrazine nitrogen atoms. For instance, reactions of this ligand with various metal salts can yield simple linear or zigzag chains. mdpi.comrsc.orgnih.gov The specific arrangement of the chains in the solid state is then dictated by weaker intermolecular interactions, such as hydrogen bonding or π-π stacking, which can lead to the formation of higher-dimensional supramolecular assemblies. researchgate.net An example is the formation of Z-shaped chains that further assemble into 2D supramolecular frameworks through hydrogen bonding. mdpi.com In some cases, the dimensionality of the coordination polymer can be controlled by the choice of ancillary ligands or the reaction conditions. mdpi.com
| Metal Ion | Ancillary Ligand/Counter-ion | Resulting 1D Structure | Reference |
| Cobalt(II) | Nitrate | Helical Chains | nih.gov |
| Cobalt(II) | Chloride | Linear Chains | nih.gov |
| Zinc(II) | Phenylacetic acid | Z-shaped Chains | mdpi.com |
| Copper(I) | Iodide | Staircase Double Chains | rsc.org |
By extending the connectivity, this compound and its derivatives can participate in the formation of two-dimensional (2D) layers and three-dimensional (3D) frameworks. In these higher-dimensional structures, the ligand can bridge multiple metal centers, creating extended networks. For example, the reaction of a related bis(imidazole) ligand with metal salts has been shown to produce 2D undulated layers with specific topologies. colab.ws The final dimensionality of the framework is often achieved through the interconnection of lower-dimensional motifs. For instance, 1D chains can be linked by other ligands or through supramolecular interactions to form 2D sheets, which can then stack to generate a 3D architecture. nih.govmdpi.com Similarly, 2D layers can be pillared by other ligands or self-interpenetrate to create complex 3D frameworks. worktribe.comacs.org The porosity and functionality of these MOFs can be tailored by varying the organic linker and the metal node.
| Metal Ion | Organic Linker | Dimensionality | Resulting Framework | Reference |
| Cobalt(II) | 3,5-di(1H-imidazol-1-yl)pyridine | 2D | Layered MOF | worktribe.com |
| Cadmium(II) | 3,5-di(1H-imidazol-1-yl)pyridine | 2D | Layered MOF with water molecules | worktribe.com |
| Zinc(II) | 3,5-di(1H-imidazol-1-yl)pyridine | 2D | Layered MOF with perchlorate (B79767) anions | worktribe.com |
| Cadmium(II) | Imidazole-4,5-dicarboxylic acid | 3D | 3-fold-interpenetrated diamondoid network | acs.org |
Spectroscopic and Structural Elucidation of Metal Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing both the free this compound ligand and its metal complexes in solution.
¹H NMR: The proton NMR spectrum of the free ligand displays characteristic signals for the protons on the imidazole and pyrazine rings. Upon coordination to a metal ion, these signals can exhibit significant shifts. The magnitude and direction of these coordination-induced shifts provide valuable information about which nitrogen atom is involved in bonding to the metal. For diamagnetic metal complexes, the changes in the chemical shifts of the protons adjacent to the coordination sites are particularly informative.
¹³C NMR: Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the ligand. Changes in the chemical shifts of the carbon atoms, especially those near the nitrogen donors, upon complexation can further confirm the coordination mode of the ligand.
The analysis of both ¹H and ¹³C NMR spectra is crucial for determining the stoichiometry and symmetry of the complexes in solution. inorgchemres.org
For imidazole-containing ligands like this compound, NMR spectroscopy can be employed to study prototropic tautomerism. researchgate.net This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring. Variable-temperature NMR studies can provide information on the thermodynamics and kinetics of this tautomeric equilibrium. researchgate.netscilit.com The rate of proton exchange can influence the appearance of the NMR spectrum, with distinct signals for each tautomer observed at low temperatures (slow exchange) and averaged signals at higher temperatures (fast exchange). researchgate.net
To unambiguously assign all proton and carbon signals in the NMR spectra of this compound and its complexes, two-dimensional (2D) NMR techniques are often employed.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in identifying the spin systems within the pyrazine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the straightforward assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the imidazole and pyrazine rings.
Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure in solution. jocpr.com
Vibrational Spectroscopy (FTIR)
Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is a crucial analytical technique for characterizing this compound and its metal complexes. This method provides valuable insights into the molecular structure and bonding within these compounds by identifying the vibrational modes of their functional groups. The infrared spectra of the free ligand and its metal complexes are typically measured in the range of 4000–400 cm⁻¹.
In the free this compound ligand, characteristic absorption bands corresponding to the stretching and bending vibrations of the imidazole and pyrazine rings are observed. For pyrazine itself, there are 24 normal modes of vibration. montana.edu Some of the totally symmetric vibrational modes of ground-state pyrazine include ring bending, ring breathing, C-H rocking, ring stretching, and C-H stretching. researchgate.net
Upon coordination to a metal center, significant shifts in the vibrational frequencies of the ligand are observed, providing evidence of complex formation. The coordination of the pyrazine and/or imidazole nitrogen atoms to the metal ion alters the electron distribution within the ligand, leading to changes in the bond strengths and, consequently, the vibrational frequencies. For instance, the stretching and breathing modes of a pendant pyridine (B92270) ring have been shown to shift to higher energies upon coordination. mdpi.com
In metal complexes of pyrazine-2-carboxylic acid derivatives, shifts in the N-H and C=O stretching frequencies of the amide group indicate coordination through the amide nitrogen and the carboxyl oxygen, respectively. hilarispublisher.com The appearance of new absorption bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. hilarispublisher.com Theoretical calculations, such as those using density functional theory (DFT) methods, are often employed to complement experimental FTIR data and aid in the assignment of vibrational bands. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a powerful tool for investigating the electronic structure and properties of this compound and its coordination compounds. The absorption spectra of these molecules reveal information about the electronic transitions that occur upon the absorption of ultraviolet or visible light.
The UV-Vis spectrum of the free this compound ligand typically exhibits intense absorption bands in the ultraviolet region. These bands are generally assigned to ligand-centered (LC) π→π* and n→π* transitions. acs.orgresearchgate.net The π→π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while n→π* transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital. montana.eduresearchgate.net
Upon complexation with a metal ion, the electronic absorption spectrum of the ligand is often perturbed. New absorption bands may appear, and existing bands may shift in wavelength and/or intensity. A significant feature in the spectra of many transition metal complexes is the appearance of metal-to-ligand charge-transfer (MLCT) bands, typically in the visible region. acs.orgnih.gov These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the specific ligand environment.
The table below summarizes the typical electronic transitions observed in this compound and its metal complexes.
| Transition Type | Description | Typical Wavelength Region |
| π→π | Promotion of an electron from a bonding π orbital to an antibonding π orbital within the ligand. | Ultraviolet |
| n→π | Excitation of a non-bonding electron (e.g., from a nitrogen lone pair) to an antibonding π orbital. | Ultraviolet/Visible |
| MLCT | Transfer of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. | Visible |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for the characterization of this compound and its metal complexes, providing information on their molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the gentle transfer of intact complex ions from solution to the gas phase for mass analysis. thermofisher.comnih.gov
In the ESI mass spectrum of a metal complex of this compound, the molecular ion peak corresponding to the intact complex is typically observed. The mass-to-charge ratio (m/z) of this peak allows for the confirmation of the complex's stoichiometry, including the metal-to-ligand ratio. nih.gov For example, positive ion ESI-MS spectra of ruthenium(II) complexes have shown base peaks corresponding to the protonated molecular ion [M+H]⁺. nih.govuwc.ac.za High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized compounds. nih.gov
Tandem mass spectrometry (MS/MS) can be utilized to gain further structural information. thermofisher.com In an MS/MS experiment, a specific ion (e.g., the molecular ion of the complex) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the connectivity and fragmentation pathways of the complex. nih.gov This can help to elucidate the coordination environment of the metal ion.
The isotopic pattern of the molecular ion peak is also a valuable source of information, particularly for metal complexes. The natural isotopic abundance of the metal and other elements in the complex results in a characteristic isotopic distribution in the mass spectrum, which can be compared to theoretical predictions to confirm the identity of the species. thermofisher.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound and its metal complexes in the solid state. This technique provides detailed information about the molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Determination of Molecular and Crystal Structures
The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is then used to determine the arrangement of atoms within the crystal. This allows for the elucidation of the molecular structure, including the coordination geometry around the metal center in complexes. For instance, in a ruthenium(II) complex, this technique revealed a pseudo-octahedral "piano stool" geometry around the ruthenium atom. nih.gov
The analysis also reveals how the molecules are packed in the crystal lattice, which is stabilized by various intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov In some cases, the crystal packing can lead to the formation of one-, two-, or three-dimensional networks. researchgate.net
Analysis of Bond Lengths and Angles
A key outcome of single-crystal X-ray diffraction is the precise determination of bond lengths and angles within the molecule. nih.gov In metal complexes of this compound, the bond lengths between the metal and the coordinating nitrogen atoms of the ligand provide direct evidence of the coordination mode. For example, the Ru-N bond lengths in a ruthenium(II) complex can be accurately measured. researchgate.net
Variations in bond lengths within the pyrazine and imidazole rings upon coordination can also be observed. For instance, in pyrazine-2(1H)-thione, the N1—C2 and N1—C6 bond lengths are longer than the N4—C3 and N4—C5 bond lengths due to the protonation of the N1 atom. nih.gov Theoretical calculations are often used in conjunction with experimental data to interpret these structural parameters. researchgate.net
The table below presents a hypothetical example of selected bond lengths in a metal complex of this compound, as would be determined by X-ray diffraction.
| Bond | Bond Length (Å) |
| Metal - N(pyrazine) | 2.05 |
| Metal - N(imidazole) | 2.02 |
| C-C (pyrazine ring) | 1.38 - 1.40 |
| C-N (pyrazine ring) | 1.33 - 1.35 |
| C-C (imidazole ring) | 1.36 |
| C-N (imidazole ring) | 1.32 - 1.38 |
Study of Crystal System and Space Groups
Single-crystal X-ray diffraction analysis also determines the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a more detailed description of the symmetry of the crystal structure, including translational symmetry elements. For example, pyrazine-2(1H)-thione has been found to crystallize in the monoclinic space group P2₁/m. nih.gov The determination of the crystal system and space group is fundamental to solving the crystal structure and understanding the packing of molecules in the solid state.
Supramolecular Chemistry and Crystal Engineering with Imidazole Pyrazine Systems
Role of Non-Covalent Interactions in Solid-State Architectures
The solid-state structure and packing of molecules are governed by a delicate balance of various non-covalent interactions. In systems containing imidazole (B134444) and pyrazine (B50134) moieties, hydrogen bonds, π-stacking, and anion-π interactions are the primary forces that direct the assembly of molecules into well-defined crystal lattices.
Hydrogen bonding is a powerful and directional interaction that plays a crucial role in the crystal engineering of nitrogen-containing heterocyclic compounds. The imidazole ring of 2-(1H-imidazol-1-yl)pyrazine is an excellent participant in hydrogen bonding, as it possesses both a hydrogen-bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom).
This dual functionality allows for the formation of robust N-H⋯N hydrogen bonds, which can link molecules into extended chains or networks. For instance, in related imidazole derivatives, each molecule can form four N-H⋯N hydrogen bonds with its neighbors, leading to the creation of one-dimensional ladder-like structures nih.govnih.gov. The pyrazine nitrogen atoms can also act as hydrogen-bond acceptors, participating in N-H⋯N or O-H⋯N interactions, particularly when co-crystallized with protic solvents or other hydrogen-bond donors.
Table 1: Examples of Hydrogen Bond Geometries in Imidazole-Containing Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Typical Distance (D···A) Å | Reference Example |
| N-H | H | N | Intermolecular | 2.8 - 3.2 | 1,2-bis-[(1H-imidazol-2-yl)methylidene]hydrazine nih.govnih.gov |
| O-H | H | O | Intermolecular | 2.6 - 2.8 | Bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate researchgate.net |
| O-H | H | N | Intermolecular | 2.7 - 3.0 | 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate nih.gov |
| C-H | H | N | Intermolecular | 3.2 - 3.6 | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine researchgate.netrsc.org |
Note: Data presented is based on representative structures containing similar functional moieties, illustrating common interaction geometries.
Aromatic systems like pyrazine and imidazole can engage in π-stacking interactions, where the electron clouds of adjacent rings overlap. These interactions are fundamental in stabilizing the crystal structures of planar molecules. In imidazole-pyrazine systems, π···π stacking can occur between pairs of pyrazine rings, pairs of imidazole rings, or between a pyrazine and an imidazole ring of neighboring molecules.
These interactions are highly dependent on the relative orientation and distance between the rings, typically with centroid-to-centroid distances ranging from 3.3 to 3.8 Å for effective stacking. Such interactions often lead to the formation of columnar stacks or layered herringbone patterns in the solid state nih.gov. The interplay between hydrogen bonding and π-stacking is critical; for example, hydrogen-bonded chains may be further assembled into sheets or 3D networks through π···π interactions between the aromatic rings of adjacent chains rsc.orgnih.gov.
The pyrazine ring is relatively electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it a suitable candidate for engaging in anion-π interactions—an attractive force between an anion and the electron-poor face of an aromatic ring vu.nl. When this compound is protonated or forms complexes with metal salts, anions present in the crystal lattice can be stabilized by interacting with the π-system of the pyrazine ring.
Self-Assembly Processes Leading to Supramolecular Frameworks
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the thermodynamic quest for a minimum energy state. For this compound, the combination of directional hydrogen bonds and less directional, but significant, π-stacking interactions guides the assembly process, leading to the formation of ordered supramolecular frameworks of varying dimensionality.
The specific non-covalent interactions present in imidazole-pyrazine systems dictate the dimensionality of the resulting supramolecular architecture.
1D Structures: The strong, directional N-H⋯N hydrogen bonds are often responsible for the formation of one-dimensional (1D) chains or ribbons. For example, molecules can link head-to-tail to form simple chains, or they can form more complex ladder-like motifs if multiple hydrogen bond donor/acceptor sites are utilized between molecules nih.govnih.gov.
2D Structures: These 1D chains can act as supramolecular synthons that are further organized into two-dimensional (2D) sheets. This dimensional extension is typically achieved through weaker interactions, such as π-stacking between the aromatic rings of adjacent chains or weaker C-H···N hydrogen bonds that link the chains laterally researchgate.netnih.gov.
3D Structures: The interconnection of 2D sheets leads to the formation of a three-dimensional (3D) framework. This can occur through π-stacking interactions between layers or through hydrogen bonds that link sheets together, often involving solvate molecules or counterions that bridge the layers nih.gov.
The choice of counterion or the presence of solvent molecules (solvates) during crystallization can have a profound impact on the self-assembly process and the final crystal structure.
Counterions, particularly anions, can alter the supramolecular assembly in several ways. They can participate in strong hydrogen bonds, linking primary molecules in a manner different from the neutral species. Furthermore, as discussed, anions can engage in anion-π interactions, which can compete with or complement π-π stacking, thus redirecting the structural organization.
Solvate molecules, such as water, can be incorporated into the crystal lattice and act as "molecular glue," forming hydrogen-bonded bridges (e.g., N-H···O(water)···N) between molecules of the primary compound. These bridging interactions can be critical in forming higher-dimensional networks that might not be accessible in the absence of the solvent nih.gov. The size and shape of both the counterion and the solvate can also play a steric role, influencing the packing efficiency and dictating which crystalline form is most stable.
Lack of Specific Research Data on Crystal Growth and Design of this compound Coordination Assemblies
While the broader fields of supramolecular chemistry and crystal engineering extensively cover coordination compounds derived from related imidazole and pyrazine ligands, the direct analogue of this compound does not appear to have been a significant focus of reported studies. Research in this area often details specific synthesis conditions, such as solvothermal and hydrothermal methods, slow evaporation, and solvent diffusion techniques, which are employed to obtain single crystals suitable for X-ray diffraction analysis. These studies typically provide in-depth characterization, including crystallographic data tables and discussions on the resulting supramolecular architectures.
General principles in the field suggest that this compound would likely act as a versatile ligand, capable of coordinating to metal centers through the nitrogen atoms of both its imidazole and pyrazine rings. The design of coordination assemblies would predictably involve the careful selection of metal ions, counter-anions, and solvent systems to control the dimensionality and topology of the resulting structures. Non-covalent interactions, such as hydrogen bonding and π-π stacking, would also be expected to play a crucial role in the formation of higher-order supramolecular networks.
However, without specific experimental data and research findings for this compound, any discussion of its crystal growth and design methodologies would be purely speculative. The scientific record, as accessible through extensive database searches, does not currently contain the detailed research findings necessary to construct an authoritative article on this specific topic. Further experimental research would be required to elucidate the coordination chemistry of this particular ligand and to detail the methodologies for the growth and design of its crystalline coordination assemblies.
Computational and Theoretical Investigations of 2 1h Imidazol 1 Yl Pyrazine and Its Complexes
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For heterocyclic compounds like 2-(1H-imidazol-1-yl)pyrazine, DFT calculations provide valuable insights into their behavior at the atomic level. These theoretical studies are essential for understanding the molecule's stability, reactivity, and potential applications. By employing methods like B3LYP with various basis sets, researchers can accurately predict molecular geometries, electronic transitions, and charge distributions.
Geometry Optimization and Structural Parameter Comparisons
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of imidazole (B134444) and pyrazine (B50134), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are performed to determine the optimized molecular structure. mdpi.com This process minimizes the energy of the molecule with respect to all geometrical parameters, yielding precise information on bond lengths, bond angles, and dihedral angles.
For instance, in related benzimidazole (B57391) derivatives, DFT calculations have shown that bond lengths such as the C=O in an imidazolone (B8795221) ring are calculated to be around 1.246 to 1.247 Å. mdpi.com The bond between a ring carbonyl carbon and nitrogen (N-C) is predicted to be between 1.399 and 1.400 Å. mdpi.com In other imidazole-containing systems, C-N bond lengths within the benzimidazole moiety have been calculated at 1.3751 Å and 1.3897 Å. irjweb.com These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For this compound, it is expected that the imidazole and pyrazine rings would be nearly coplanar to maximize electronic delocalization, a feature that can be confirmed by examining the dihedral angles between the two rings.
Table 1: Representative Calculated Bond Lengths in Imidazole-Containing Heterocycles from DFT Studies
| Bond | Molecule Studied | Calculated Bond Length (Å) |
|---|---|---|
| C=O | Benzimidazolone derivative | 1.246 - 1.247 mdpi.com |
| N-C (ring) | Benzimidazolone derivative | 1.399 - 1.400 mdpi.com |
| C-N | Benzimidazole derivative | 1.3751 irjweb.com |
| C-N | Benzimidazole derivative | 1.3897 irjweb.com |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps and Charge Transfer)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. irjweb.com
DFT calculations are widely used to determine the energies of the HOMO and LUMO. For example, in a study of an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV. irjweb.com This value reflects the energy required for the lowest energy electronic excitation, which corresponds to the transition of an electron from the HOMO to the LUMO. schrodinger.com This transition is often associated with intramolecular charge transfer, where electron density moves from an electron-donating part of the molecule (typically associated with the HOMO) to an electron-accepting part (associated with the LUMO). In this compound, the HOMO is likely to be distributed over the electron-rich imidazole ring, while the LUMO may be located on the electron-deficient pyrazine ring, facilitating charge transfer between the two heterocyclic systems. The HOMO-LUMO gap can be correlated with experimental data from UV-Vis spectroscopy, which measures the wavelengths of light a compound absorbs. schrodinger.com
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Imidazole Derivatives
| Molecule Studied | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| Imidazo[1,5-a]pyridin-3-yl)phenol-BF2 derivatives | Varies with substituent | Varies with substituent | Correlates with Hammett constant nih.gov |
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
In heterocyclic systems like this compound, NBO analysis can reveal significant interactions between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings. These interactions lead to electron delocalization across the molecule, stabilizing the structure. For instance, in thiazolo[3,2-a]pyridine derivatives, NBO analysis has been used to estimate the extent of delocalization and intermolecular charge transfer by examining the second-order perturbation interactions between donor and acceptor molecular orbitals. This analysis helps in understanding how substituents and structural modifications can influence the electronic properties and stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high negative potential, which are susceptible to electrophilic attack, while blue represents areas of high positive potential, which are attractive to nucleophiles. Green areas correspond to neutral or zero potential.
For a molecule like this compound, an MEP map would likely show negative potential (red regions) around the nitrogen atoms of both the imidazole and pyrazine rings, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net These sites would be the preferred locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms attached to the carbon atoms of the rings would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where the electrostatic potential plays a significant role in molecular recognition.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and stability. biorxiv.org By simulating the motions of atoms and molecules over time, MD can explore the different conformations that a molecule can adopt and the energetic landscape that governs these shapes. nih.gov
For a molecule such as this compound, MD simulations can be employed to analyze the rotational freedom around the single bond connecting the imidazole and pyrazine rings. This analysis helps to identify the most stable conformations and the energy barriers between them. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium affects the molecule's conformational preferences. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over time, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. ajchem-a.com These studies are particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Reaction Mechanism Studies using Computational Approaches
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy profiles. For the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrazines, computational studies can help to understand the sequence of bond-forming and bond-breaking events that occur during a reaction.
For example, the synthesis of imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives has been achieved through iodine-catalyzed one-pot three-component condensations. nih.govrsc.org A plausible mechanism for such reactions can be proposed and then investigated using computational methods. nih.gov These studies would involve calculating the energies of reactants, products, and all possible intermediates and transition states along the reaction pathway. By identifying the lowest energy path, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and selectivity of the synthesis. Furthermore, computational studies can provide insights into the role of the catalyst in lowering the activation energy of the reaction.
Transition State Analysis
While specific transition state analyses for the synthesis of this compound were not detailed in the surveyed literature, computational studies on analogous pyrazine-containing systems highlight the general methodologies employed. Transition state analysis is crucial for elucidating reaction mechanisms, identifying the highest energy barrier, and understanding the factors that influence reaction rates.
Furthermore, computational models can assess the influence of catalysts. It has been shown that the presence of a catalyst, such as acetic acid, can significantly lower the free energy of the transition state, thereby accelerating the reaction. scispace.com This is achieved through mechanisms like synchronous eight-membered transition states which bring theoretical predictions in close agreement with experimental observations. scispace.com
Energetic Profiles of Synthetic Pathways
The energetic profile of a synthetic pathway provides a thermodynamic overview of the reaction, detailing the relative energies of reactants, intermediates, transition states, and products. For the synthesis of pyrazine derivatives, computational chemistry can be used to construct these profiles, offering a deeper understanding of the reaction's feasibility and spontaneity.
The energetic profiles also reveal the stability of intermediates. In some reaction pathways, intermediates such as bis-hemiaminals have been identified and their presence can be correlated with experimental observations, for instance, through NMR spectroscopy. rsc.org The computational energetic profile helps to rationalize the transient nature of these intermediates.
While a specific energetic profile for the direct synthesis of this compound is not available in the provided results, the methodologies used for related compounds would be applicable. Such a study would likely involve the calculation of the Gibbs free energy for each species along the proposed reaction coordinate.
Prediction of Spectroscopic and Electronic Properties
Computational methods are invaluable for predicting the spectroscopic and electronic properties of molecules, often providing data that complements and aids in the interpretation of experimental results.
Quantum chemical investigations, particularly using Density Functional Theory (DFT), have been performed on π-conjugated molecular materials based on imidazo[1,2-a]pyrazines, which are structurally related to this compound. scispace.com These studies focus on understanding their optical and electronic properties.
The electronic properties are primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic behavior and reactivity. scispace.com For a series of imidazo[1,2-a]pyrazine derivatives, the HOMO and LUMO energy levels have been calculated to assess their potential as candidates for organic solar cells. scispace.com
The introduction of different electron-donor side groups can be computationally modeled to investigate their effects on the electronic structure. scispace.com These theoretical calculations can predict how substitutions on the core structure will tune the HOMO and LUMO levels and, consequently, the electronic and optical properties of the molecule. scispace.com
Time-dependent DFT (TD-DFT) is a powerful method for predicting UV-Vis absorption spectra. kbhgroup.in By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be estimated. For related heterocyclic systems, TD-DFT calculations have been shown to correlate well with experimental spectra, especially when solvent effects are included in the model. kbhgroup.in
Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org Theoretical calculations of 1H and 13C chemical shifts for imidazole and pyrazole (B372694) derivatives have been performed and compared with experimental data, showing good agreement. rsc.org Such calculations can aid in the structural elucidation of new compounds.
Below is a table summarizing the types of predicted properties and the computational methods used for compounds analogous to this compound.
| Predicted Property | Computational Method | Relevant Findings for Analogous Compounds |
| Electronic Properties | ||
| HOMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Calculated to evaluate potential for organic solar cells. scispace.com |
| LUMO Energy | DFT (e.g., B3LYP/6-31G(d)) | Calculated to evaluate potential for organic solar cells. scispace.com |
| HOMO-LUMO Gap (Egap) | DFT (e.g., B3LYP/6-31G(d)) | Used to assess electronic stability and reactivity. scispace.com |
| Spectroscopic Properties | ||
| UV-Vis Absorption Spectra | TD-DFT | Predicts absorption maxima (λmax) and electronic transitions. kbhgroup.in |
| 1H NMR Chemical Shifts | GIAO | Good correlation with experimental data for structural confirmation. rsc.org |
| 13C NMR Chemical Shifts | GIAO | Good correlation with experimental data for structural confirmation. rsc.org |
These computational approaches provide a robust framework for investigating the properties of this compound and its complexes, guiding synthetic efforts and the development of new materials with desired characteristics.
Advanced Applications in Materials Science and Catalysis
Catalysis and Organometallic Catalysis
The versatile coordination behavior of ligands containing both imidazole (B134444) and pyrazine (B50134) moieties suggests potential applications in catalysis. The nitrogen atoms in both heterocyclic rings can act as donor sites, allowing for the formation of stable complexes with a variety of transition metals, which are the cornerstone of many catalytic systems.
Role as Ligands in Catalytic Systems (e.g., Isomerization, Polymerization, Hydrogenation, C-C Bond Formation)
While no specific studies detailing the use of 2-(1H-imidazol-1-yl)pyrazine in isomerization, polymerization, hydrogenation, or C-C bond formation have been identified, the broader class of N-heterocyclic ligands is widely employed in these areas. For instance, related 2-(1H-pyrazol-3-yl)pyridine and its imidazole analogues have been investigated as ligands in iridium(III) complexes for catalytic transfer hydrogenation and hydrogen evolution from formic acid. nih.gov The electronic properties of the imidazole and pyrazine rings in this compound could, in principle, be tuned to influence the catalytic activity of a metal center. The pyrazine ring, being more electron-withdrawing than pyridine (B92270), could modulate the electron density at the metal, thereby affecting its reactivity in catalytic cycles.
Complexes of 2-(1H-imidazol-2-yl)heteroaryl ligands, which are structural isomers of the title compound, have been synthesized with iron(II), ruthenium(II), and copper(II), indicating the potential for such ligands to participate in redox-active catalytic processes. researchgate.net However, without experimental data, the specific efficacy of this compound in these catalytic transformations remains speculative.
Investigation of Catalyst Reactivity and Selectivity
The reactivity and selectivity of a catalyst are intricately linked to the structure of the ligand. For ligands of the this compound type, the bite angle and the steric hindrance around the metal center would be key determinants of selectivity. The relative orientation of the imidazole and pyrazine rings would dictate the geometry of the resulting metal complex, which in turn influences the approach of substrates to the active site.
Studies on related molecular cobalt catalysts have shown that replacing pyridine with pyrazine can have a substantial impact on the electrochemical properties and catalytic activity for proton reduction. mdpi.com This suggests that the inclusion of a pyrazine ring in the ligand framework, as in this compound, could be a strategy to fine-tune the electronic and, consequently, the catalytic properties of metal complexes. However, detailed investigations into the reactivity and selectivity of catalysts based on this compound are currently absent from the scientific literature.
Luminescent and Photofunctional Materials
The photophysical properties of coordination compounds are of great interest for applications in sensing, imaging, and optoelectronic devices. The combination of an imidazole and a pyrazine ring in a single ligand offers an intriguing platform for the design of luminescent materials, as both heterocycles are known to participate in the electronic transitions that give rise to fluorescence and phosphorescence.
Photophysical Properties of Complexes and Coordination Polymers
Coordination of this compound to metal ions is expected to influence its photophysical properties. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions are common in transition metal complexes and can lead to strong absorption and emission in the visible region of the electromagnetic spectrum. The energy of these transitions, and thus the color of the emitted light, can be tuned by changing the metal ion, the coordination geometry, and the substituents on the ligand.
Coordination polymers based on pyrazine and its derivatives have been shown to exhibit interesting luminescent properties. researchgate.netnih.gov The extended network structures of these materials can enhance emission intensity by restricting intramolecular rotations and vibrations that often lead to non-radiative decay of the excited state. While specific coordination polymers of this compound have not been reported, the general principles suggest that such materials could be designed to be luminescent.
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are two types of photoluminescence that differ in the nature of the excited state from which emission occurs. Generally, fluorescence is a short-lived emission from a singlet excited state, while phosphorescence is a longer-lived emission from a triplet excited state.
Studies on related Zn(II)-zwitterionic coordination polymers have demonstrated simultaneous fluorescence and phosphorescence, with the emission colors being tunable. rsc.org The luminescence mechanism in these systems is attributed to a combination of ligand-centered charge transfer (LCCT) and metal-to-ligand charge transfer (MLCT) processes. It is plausible that complexes of this compound could exhibit similar dual emission, making them potential candidates for applications in ratiometric sensing and white-light-emitting materials. However, specific fluorescence and phosphorescence data for this compound and its complexes are not available.
Design of Emissive Materials
The design of emissive materials based on this compound would involve the strategic selection of metal ions and the control of the resulting coordination environment. For instance, coordination to d¹⁰ metal ions such as Zn(II) or Cd(II) often leads to ligand-based luminescence, as these metal ions are not redox-active under photochemically relevant conditions. mdpi.com The rigidity of the resulting structure is a key factor in achieving high emission quantum yields.
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, a related class of compounds, has been explored for the development of new fluorescent materials. nih.gov The design principles from these studies, which involve modifying the electronic nature of substituents on the heterocyclic framework, could be applied to this compound to tune its emissive properties. However, without foundational photophysical data on the parent ligand and its simple complexes, the rational design of advanced emissive materials remains a challenge.
Optoelectronic and Sensor Applications
The integration of this compound into functional materials has opened up new avenues for optoelectronic and sensor technologies. The distinct electronic characteristics of its imidazole and pyrazine components allow for the modulation of electrical conductivity, light-responsiveness, and selective molecular recognition.
Electrical Conductivity Studies in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While most MOFs are electrical insulators, the incorporation of specific organic linkers can impart significant electrical conductivity, making them suitable for applications in electronics and energy storage.
The use of pyrazine-based ligands in two-dimensional (2D) conductive MOFs has been a subject of considerable research. These materials often exhibit extended π-conjugated systems that facilitate charge transport. Pyrazine-based 2D c-MOFs have been explored as promising electrode materials for energy storage devices due to their inherent electrical conductivities, porosity, and abundance of redox-active sites researchgate.net.
Table 1: Electrical Conductivity of Representative Conductive MOFs
| MOF Material | Ligand(s) | Conductivity (S/cm) | Application |
| Ni-MOF Nanofilaments | 2,3,6,7,10,11-hexaaminotriphenylene | High | Lithium-ion battery anode |
| TPQG-Cu-MOF | Pyrazine-based with extended π-conjugation | Not specified | Lithium-ion battery cathode |
This table presents data for related conductive MOFs to illustrate the potential of pyrazine-containing frameworks. Specific conductivity values for a this compound-based MOF are not available in the provided search results.
Photosensitive Device Development
The development of photosensitive devices relies on materials that can efficiently absorb light and convert it into an electrical signal or another detectable output. The photophysical properties of organic compounds, such as their absorption and emission spectra, are crucial in this context. Imidazo[1,2-a]pyridine (B132010) derivatives, which share structural similarities with this compound, are known for their fluorescent activity stemming from their π-conjugated bicyclic structure ijrpr.com. The introduction of different substituents can tune their luminescence, with electron-donating groups generally enhancing emission ijrpr.com.
Copper(I) complexes incorporating pyrazine and pyrimidinyl ancillary ligands have been synthesized and shown to exhibit red emission with high photoluminescence quantum yields (PLQYs) in thin films unito.itd-nb.info. These properties are advantageous for the development of light-emitting electrochemical cells (LECs) unito.itd-nb.info. A novel coordination motif involving a ijrpr.comhelicene fused with pyrazino-phenanthroline has also been shown to possess a high photoluminescence quantum yield of 29% uj.edu.pl.
While specific research on photosensitive devices based on this compound is limited in the available literature, the inherent photophysical properties of its constituent imidazole and pyrazine rings suggest its potential. The compound's ability to act as a ligand for metal complexes opens up possibilities for creating novel phosphorescent or fluorescent materials. The photophysical characteristics of such materials would be influenced by the nature of the metal center, the ligand's coordination mode, and the intermolecular interactions in the solid state.
Table 2: Photophysical Properties of a Related Copper(I) Complex
| Complex | Absorption λmax (nm) | Emission λmax (nm) | PLQY (thin film) |
| Copper(I) complex with di(pyrazin-2-yl)sulfane | Not specified | 630 | 23.7% |
This table showcases the properties of a related pyrazine-containing complex to highlight the potential for developing photosensitive materials.
Chemosensors and Biosensors (General Principles)
Chemosensors and biosensors are analytical devices that utilize molecular recognition to detect specific chemical or biological analytes. The design of these sensors often involves a receptor unit that selectively binds to the target analyte and a transducer unit that converts this binding event into a measurable signal, such as a change in color or fluorescence.
Imidazole and pyrazine derivatives have been widely explored in the development of fluorescent chemosensors. For instance, novel pyrazine-derived fluorescent sensors have been designed for the highly selective and sensitive detection of metal ions like Al³⁺ scispace.comresearchgate.net. These sensors often operate on mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule enhances its fluorescence intensity scispace.comresearchgate.net. Similarly, pyrazole (B372694) derivatives, which are isomers of imidazoles, have been used to create chemosensors for the detection of Cu²⁺ and Hg²⁺ ions nih.gov.
The this compound molecule possesses nitrogen atoms in both the imidazole and pyrazine rings that can act as binding sites for metal ions. This makes it a promising candidate for the development of new chemosensors. The coordination of a metal ion to the ligand could modulate its electronic properties, leading to a change in its absorption or emission spectrum. This change can be harnessed for the selective detection of the target ion.
The general principle of a chemosensor involves:
Recognition: The receptor part of the sensor molecule selectively binds to the analyte.
Transduction: This binding event causes a change in the physicochemical properties of the sensor.
Signaling: The change is converted into a detectable signal (e.g., fluorescence, color change).
In the context of biosensors, the recognition element is a biological component, such as an enzyme or an antibody. While direct applications of this compound in biosensors were not found in the search results, peptide-copper complexes are utilized in fluorescent, colorimetric, and electrochemical biosensors nih.gov. The ability of this compound to coordinate with metal ions like copper could potentially be exploited in the design of novel peptide-based biosensors.
Table 3: Examples of Imidazole/Pyrazine-Derivative Based Chemosensors
| Sensor Type | Target Analyte | Principle of Detection |
| Pyrazine-derived fluorescent sensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) |
| Pyrazole-derivative chemosensor | Cu²⁺, Hg²⁺ | Fluorescence quenching or enhancement |
| Oxadiazole-based fluorescent chemosensor | Zn²⁺ | Fluorescence enhancement |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The synthesis of pyrazine (B50134) derivatives is an area of continuous development, with a growing emphasis on environmentally friendly and efficient methods. tandfonline.com Future research into the synthesis of 2-(1H-imidazol-1-yl)pyrazine is likely to focus on green chemistry principles to enhance scalability and sustainability. tandfonline.com
Current research on related compounds, such as imidazo[1,2-a]pyrazines, highlights the use of multicomponent reactions (MCRs) which are atom-economical and can simplify purification processes. rsc.org An efficient iodine-catalyzed one-pot, three-component condensation reaction has been reported for synthesizing imidazo[1,2-a]pyrazine (B1224502) derivatives at room temperature, offering good yields and a simple workup. rsc.orgrsc.org
Future methodologies could adapt these principles, potentially exploring strategies like microwave-assisted synthesis in aqueous media, which has been successful for similar nitrogen-containing heterocyclic compounds. researchgate.net The goal is to develop protocols that are not only high-yielding but also minimize the use of hazardous solvents and reagents, making the production of this compound more cost-effective and environmentally benign.
Table 1: Comparison of Synthetic Methodologies for Related Imidazo[1,2-a]pyrazines
| Methodology | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Three-Component Condensation | Iodine, Room Temperature | Good yields, simple workup, cost-effective | rsc.org, rsc.org |
Exploration of New Metal-Ligand Combinations for Tailored Properties
The nitrogen atoms in both the pyrazine and imidazole (B134444) rings of this compound make it an excellent candidate as a ligand for forming coordination complexes with various metal ions. The exploration of new metal-ligand combinations is a promising avenue for creating materials with tailored electronic, magnetic, and optical properties.
Research on structurally similar ligands has demonstrated the potential of this class of compounds. For instance, iron(II) complexes with 2-(1H-imidazol-2-yl)diazine isomers have shown that subtle changes in the ligand structure can significantly impact the magnetic properties of the resulting complex. researchgate.net Similarly, copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and structurally characterized, revealing different coordination modes and nuclearities depending on the metal ion and reaction conditions. rsc.org
Future work in this area could involve systematically reacting this compound with a wide range of transition metals and lanthanides. The resulting complexes could be investigated for applications in catalysis, as magnetic materials, or as components in light-emitting devices. The specific coordination chemistry of this compound will dictate the geometry and stability of the resulting complexes, offering a rich field for discovery.
Table 2: Examples of Metal Complexes with Related Imidazole/Pyrazine Ligands
| Ligand | Metal Ion | Resulting Complex Properties | Reference |
|---|---|---|---|
| 2-(1H-imidazol-2-yl)diazine | Iron(II) | Control over electronic and magnetic properties | researchgate.net |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and materials, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling can accelerate the design of new compounds with optimized properties.
DFT studies on related imidazo[1,2-a]pyrazines have been used to investigate their optical and electronic properties, such as HOMO and LUMO energy levels, to assess their potential as candidates for organic solar cells. researchgate.net Furthermore, DFT calculations have been employed to elucidate the structures of metal complexes in solution, providing insights that complement experimental data from X-ray diffraction. rsc.org
Future computational research on this compound could focus on:
Predicting the electronic and photophysical properties of novel derivatives with different substituents.
Modeling the interaction of the molecule with metal ions to predict the geometry and stability of potential coordination complexes.
Simulating the behavior of these molecules in different environments to understand their potential applications in various technologies.
This predictive approach can save significant time and resources by prioritizing the synthesis of the most promising candidates for specific applications.
Integration into Hybrid Functional Materials for Multidisciplinary Applications
The unique electronic properties and potential for functionalization make this compound an attractive building block for the creation of hybrid functional materials. These materials, which combine organic and inorganic components, can exhibit novel properties and functionalities that are not present in the individual components.
A review of natural product-pyrazine hybrids has highlighted the diverse biological activities that can be achieved by combining pyrazine moieties with other pharmacologically active scaffolds. nih.gov This concept can be extended to materials science by integrating this compound into larger systems such as:
Metal-Organic Frameworks (MOFs): The ligand properties of this compound make it suitable for constructing porous MOFs with potential applications in gas storage, separation, and catalysis.
Conducting Polymers: By incorporating this molecule into a polymer backbone, it may be possible to develop new conductive or semi-conductive materials for electronic applications.
Photosensitive Materials: The chromophoric nature of the pyrazine and imidazole rings suggests that derivatives of this compound could be used in the development of dyes, sensors, or photodynamic therapy agents.
The multidisciplinary nature of this research avenue requires collaboration between synthetic chemists, materials scientists, and engineers to fully realize the potential of this compound in advanced functional materials.
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-imidazol-1-yl)pyrazine derivatives, and how do reaction conditions influence product yield?
The synthesis of imidazole-pyrazine hybrids often employs cascade reactions starting from aryl methyl ketones. For example, DMSO-HBr oxidation followed by Debus-Radziszewski condensation enables the formation of imidazole and pyrazine rings in a single step . Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly affect regioselectivity and yield. Evidence from multi-step syntheses (e.g., nucleophilic substitutions or cross-coupling reactions) highlights the importance of optimizing stoichiometry and reaction time to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY) is critical for identifying regioisomers, as seen in studies where δ 13.80–14.09 ppm signals correspond to NH protons in tautomeric imidazole systems . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography (via SHELX refinement) resolves ambiguities in solid-state structures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing regioisomers of this compound derivatives?
Discrepancies between predicted and observed NMR signals (e.g., splitting patterns or chemical shifts) often arise from tautomerism or steric effects. Variable-temperature NMR (VT-NMR) can identify dynamic tautomeric equilibria in solution, while density functional theory (DFT) simulations correlate experimental data with electronic environments . For ambiguous cases, single-crystal X-ray diffraction remains the gold standard for structural confirmation .
Q. What strategies are effective in optimizing the biological activity of this compound compounds in anticancer research?
Structure-activity relationship (SAR) studies suggest that introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazine ring enhances binding to kinase targets, while bulky substituents on the imidazole ring improve metabolic stability . In vitro assays (e.g., cytotoxicity screens against cancer cell lines) combined with molecular docking can prioritize candidates for further development. Evidence from piperazine-imidazole hybrids shows that modifying linker length and flexibility modulates receptor affinity .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Electron-deficient pyrazine rings facilitate Suzuki-Miyaura couplings with aryl boronic acids, whereas electron-donating groups (e.g., methoxy) on the imidazole ring stabilize transition states in Ullmann reactions. Kinetic studies using time-resolved IR spectroscopy and Hammett plots reveal that substituent electronic parameters (σ⁺) correlate with reaction rates .
Q. What crystallization techniques are most suitable for determining the molecular structure of this compound complexes?
Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) yields high-quality crystals suitable for X-ray analysis. For air-sensitive complexes, inert gas-flow crystallization chambers prevent oxidation. SHELXL refinement parameters (e.g., R₁ < 0.05) ensure accuracy, while twin refinement tools address challenges posed by non-merohedral twinning .
Methodological Considerations
Q. How can computational modeling guide the design of this compound-based inhibitors?
Molecular dynamics (MD) simulations predict binding modes to target proteins (e.g., kinases), while free-energy perturbation (FEP) calculations estimate binding affinity changes upon substituent modification. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods elucidate reaction mechanisms in catalytic systems .
Q. What experimental approaches validate the stability of this compound derivatives under physiological conditions?
Accelerated stability studies (e.g., pH 1–13 buffers at 37°C) coupled with HPLC monitoring identify degradation pathways. Mass spectrometric fragmentation patterns reveal hydrolytic or oxidative byproducts, guiding the design of prodrugs or protective formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
